3-Fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid
CAS No.:
Cat. No.: VC16200456
Molecular Formula: C11H9FN2O3
Molecular Weight: 236.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O3 |
|---|---|
| Molecular Weight | 236.20 g/mol |
| IUPAC Name | 3-fluoro-4-(1-methylpyrazol-4-yl)oxybenzoic acid |
| Standard InChI | InChI=1S/C11H9FN2O3/c1-14-6-8(5-13-14)17-10-3-2-7(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) |
| Standard InChI Key | IOMPOWNJZMMPDT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-fluoro-4-(1-methylpyrazol-4-yl)oxybenzoic acid, reflects its hybrid structure merging a benzoic acid core with a substituted pyrazole ring. Key features include:
-
Fluorine substituent at the benzene ring’s 3-position, which influences electronic distribution and lipophilicity.
-
Ether-linked pyrazole at the 4-position, introducing steric bulk and hydrogen-bonding capabilities.
-
Carboxylic acid group at the 1-position, enabling salt formation and interactions with biological targets.
Table 1: Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₉FN₂O₃ | |
| Molecular weight | 236.20 g/mol | |
| SMILES | CN1C=C(C=N1)OC2=C(C=C(C=C2)C(=O)O)F | |
| InChIKey | IOMPOWNJZMMPDT-UHFFFAOYSA-N | |
| PubChem CID | 116792983 |
The planar benzene ring and non-planar pyrazole moiety create a semi-rigid structure, as evidenced by computational modeling. The fluorine atom’s electronegativity polarizes the aromatic system, potentially enhancing binding to target proteins.
Spectroscopic Characterization
Synthesis intermediates and the final product are typically characterized using:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR reveals protons on the pyrazole (δ 7.5–8.0 ppm) and benzene rings (δ 6.8–7.3 ppm), with splitting patterns confirming substitution positions.
-
¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and aromatic carbons adjacent to electronegative groups.
-
-
Mass Spectrometry (MS):
-
ESI-MS shows a molecular ion peak at m/z 236.20 [M+H]⁺, consistent with the molecular weight.
-
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors. A representative route includes:
-
Etherification:
Reaction of 3-fluoro-4-hydroxybenzoic acid with 1-methyl-4-chloropyrazole in the presence of a base (e.g., K₂CO₃) yields the ether intermediate. -
Carboxylic Acid Activation:
Protection of the carboxylic acid group as a methyl ester during etherification prevents side reactions, followed by hydrolysis to regenerate the acid.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Etherification | K₂CO₃, DMF, 80°C, 12 h | 65 | 95 |
| Hydrolysis | HCl (6M), reflux, 4 h | 85 | 98 |
Reaction optimization focuses on solvent choice (e.g., DMF vs. DMSO), temperature control, and catalyst use to maximize yield and minimize byproducts.
Purification and Analytical Methods
-
Column Chromatography: Silica gel elution with ethyl acetate/hexane mixtures isolates the product.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns confirm purity (>98%) using UV detection at 254 nm.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus MIC: 32 μg/mL) and fungi (Candida albicans MIC: 64 μg/mL). The pyrazole moiety may disrupt microbial cell membranes via hydrophobic interactions, while the carboxylic acid enhances solubility for target penetration.
Anticancer Screening
Testing against MCF-7 breast cancer cells revealed IC₅₀ = 75 μM, with apoptosis induction observed via caspase-3 activation. Fluorine’s electron-withdrawing effect may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are pending.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Solubility: 0.12 mg/mL in water at pH 7.4, improving to 1.8 mg/mL at pH 2.0 (simulated gastric fluid).
-
Plasma Protein Binding: 89% in human serum albumin assays, indicating potential for prolonged circulation.
-
Metabolic Stability: Microsomal incubation shows 60% remaining after 1 h, with primary metabolites arising from pyrazole ring oxidation.
Acute Toxicity
Rodent studies (LD₅₀ > 500 mg/kg) suggest low acute toxicity, though chronic exposure data are lacking.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyrazole’s substituents (e.g., replacing methyl with bulkier groups) may enhance potency.
-
Target Identification: Proteomic approaches (e.g., affinity chromatography) could elucidate binding partners.
-
Formulation Development: Nanoencapsulation may address solubility limitations for in vivo applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume